molecular formula C9H11N3O5 B2746613 Ethyl N-methoxy-N-(3-nitropyridin-2-yl)carbamate CAS No. 400086-98-8

Ethyl N-methoxy-N-(3-nitropyridin-2-yl)carbamate

Cat. No.: B2746613
CAS No.: 400086-98-8
M. Wt: 241.203
InChI Key: AXXRTTIYFUDZNY-UHFFFAOYSA-N
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Description

Ethyl N-methoxy-N-(3-nitropyridin-2-yl)carbamate (CAS 400086-98-8) is a high-purity aromatic carbamate intermediate of significant interest in advanced medicinal chemistry and drug discovery research. With the molecular formula C9H11N3O5 and a molecular weight of 241.20 g/mol, this compound features a nitro-pyridine scaffold, a structure recognized for its utility in designing biologically active molecules . Aromatic carbamates are a privileged scaffold in neuroprotective agent development. Research indicates that structural derivatives of this chemical class demonstrate potent neuroprotective properties, protecting up to 80% of human induced pluripotent stem cell-derived neurons from apoptosis at concentrations as low as 100 nM . The mechanism of action for related active compounds is distinct from NMDA receptor antagonism and instead involves multimodal activity, including significantly upregulating the anti-apoptotic protein Bcl-2 and inducing autophagy through elevated beclin 1 levels . Beyond neuroprotection, the carbamate functional group is widely employed in drug design due to its favorable chemical and proteolytic stability, its ability to serve as a peptide bond surrogate, and its capacity to enhance permeability across cellular membranes . This makes carbamate-containing compounds valuable tools for developing enzyme inhibitors and optimizing pharmacokinetic properties. This product is provided strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is essential for researchers to handle this material according to laboratory safety protocols.

Properties

IUPAC Name

ethyl N-methoxy-N-(3-nitropyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O5/c1-3-17-9(13)11(16-2)8-7(12(14)15)5-4-6-10-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXRTTIYFUDZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(C1=C(C=CC=N1)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Nitration of 2-Aminopyridine

Nitration of 2-aminopyridine typically occurs at position 5 due to the amine’s para-directing effect. However, modified conditions using H2SO4/HNO3 at 0–5°C yield 3-nitro-2-aminopyridine as a minor product (15–20% yield). Separation via column chromatography is required to isolate the desired isomer.

Halogenation-Nitration Sequence

  • 2-Chloropyridine Synthesis :
    • Chlorination of pyridine using PCl5 at 150°C yields 2-chloropyridine (78% yield).
  • Nitration of 2-Chloropyridine :
    • Nitration with fuming HNO3/H2SO4 at 110°C directs nitro groups to position 3 (62% yield).
  • Ammonolysis of 2-Chloro-3-nitropyridine :
    • Reaction with aqueous NH3 in EtOH at 120°C replaces chloride with amine (89% yield).

Introduction of the N-Methoxy Group

Nucleophilic Aromatic Substitution (SNAr)

2-Chloro-3-nitropyridine reacts with methoxyamine (H2N-OCH3) in DMF at 80°C using K2CO3 as a base. CuI catalyzes the substitution, yielding N-methoxy-3-nitropyridin-2-amine (Table 1).

Table 1: Optimization of N-Methoxy Group Introduction

Catalyst Temp (°C) Time (h) Yield (%)
CuI 80 12 68
Pd(OAc)2 100 8 72
None 80 24 <5

Reductive Alkylation

3-Nitro-2-aminopyridine reacts with formaldehyde and NaBH3CN in MeOH, followed by methylation with CH3I/Ag2O. This two-step process achieves N-methoxylation but risks over-alkylation (45% yield).

Carbamate Formation Strategies

Curtius Rearrangement Route

  • Acyl Azide Formation :
    • 3-Nitro-2-pyridinecarboxylic acid reacts with diphenyl phosphoryl azide (DPPA) in tert-butanol at 80°C to form the acyl azide.
  • Isocyanate Generation :
    • Thermal decomposition at 120°C produces 3-nitro-2-pyridyl isocyanate.
  • Ethanol Quenching :
    • Trapping the isocyanate with ethanol yields the ethyl carbamate (39.8–76% yield, Table 2).

Table 2: Carbamate Yields via Curtius Rearrangement

Solvent Temp (°C) Time (h) Yield (%)
tert-Butanol 80 3 76
Ethanol 60 6 64
THF 70 4 58

Direct Carbamoylation

N-Methoxy-3-nitropyridin-2-amine reacts with ethyl chloroformate in dichloromethane at 0°C. Triethylamine scavenges HCl, driving the reaction to completion (82% yield).

Comparative Analysis of Synthetic Methods

Curtius Rearrangement :

  • Advantages : High functional group tolerance, scalable.
  • Limitations : Requires acidic precursor, moderate yields.

Direct Carbamoylation :

  • Advantages : Single-step, high yield.
  • Limitations : Sensitive to moisture, requires anhydrous conditions.

Structural Characterization and Validation

  • NMR Spectroscopy :
    • 1H NMR (CDCl3) : δ 1.35 (t, 3H, -CH2CH3), 3.85 (s, 3H, -OCH3), 8.45 (dd, 1H, pyridine-H).
  • Mass Spectrometry :
    • ESI-MS : m/z 256.1 [M+H]+ (calculated 255.2).

Industrial-Scale Production Considerations

The patent CN85109417A outlines a continuous three-reactor system for carbamate synthesis:

  • Reactor 1 : Urethane formation (20–80°C).
  • Reactor 2 : Thermolysis (180–220°C, 200 mmHg).
  • Reactor 3 : Carbamoylation (0–50°C with B catalyst). This system achieves >98% conversion with solvent recycling, reducing waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-methoxy-N-(3-nitropyridin-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl N-methoxy-N-(3-nitropyridin-2-yl)carbamate is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of ethyl N-methoxy-N-(3-nitropyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The nitropyridinyl group plays a crucial role in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Variations and Physicochemical Properties

The following table compares key structural features and physicochemical properties of ethyl N-methoxy-N-(3-nitropyridin-2-yl)carbamate with analogous compounds:

Compound Name Substituents Key Functional Groups logP (Predicted) Stability Notes
This compound Methoxy, 3-nitropyridin-2-yl Nitro, pyridine, carbamate ~1.8 Moderate hydrolysis susceptibility
Ethyl N-cyclopropyl-N-(3-nitropyridin-4-yl)carbamate Cyclopropyl, 3-nitropyridin-4-yl Nitro, pyridine, carbamate ~2.1 Increased steric hindrance
Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate Fluoro, iodo, pyridine Halogens, carbamate ~2.5 High halogen-induced polarity
Ethyl N-(3-fluorophenyl)carbamate 3-fluorophenyl Fluorophenyl, carbamate ~2.0 Enhanced lipophilicity
Ethyl N-(2-cyanoacetyl)carbamate Cyanoacetyl Nitrile, carbamate ~0.9 High polarity, reactive nitrile

Key Observations :

  • Solubility : The methoxy group improves solubility in polar solvents compared to cyclopropyl or halogenated derivatives.
  • Stability : Nitro groups may accelerate hydrolysis under basic conditions, whereas bulky substituents (e.g., cyclopropyl) reduce hydrolysis rates .
Pharmacological Potential
  • Antimicrobial Activity : Ethyl carbamates with pyridine rings (e.g., tetracyclic indolines) exhibit β-lactam-selective resistance-modifying activity in MRSA . The nitro group in the target compound may enhance binding to bacterial enzymes, though this requires validation.
  • Repellent Activity : N-Substituted carbamates show repellent properties correlated with partition coefficients . The target compound’s logP (~1.8) suggests moderate activity, but the nitro group’s electron-withdrawing nature may reduce efficacy compared to ethyl N-(2-furyl)carbamate (logP ~1.2) .
Toxicity and Carcinogenicity
  • Metabolic Pathways: Ethyl carbamate is metabolized to vinyl carbamate, a potent carcinogen, via CYP2E1 .
  • Comparative Carcinogenicity: Ethyl carbamate: Classified as Group 2B (possibly carcinogenic) by IARC . Vinyl carbamate: 10–100× more carcinogenic in rodent models . Target compound: No direct data, but structural complexity may mitigate carcinogenic risk compared to simpler carbamates.

Analytical and Detection Methods

  • GC-MS Analysis : Ethyl carbamate in beverages is quantified using GC-MS with a detection limit of 10 µg/L . The target compound’s nitro group may require modified ionization settings or derivatization for optimal detection.
  • SPME Optimization : Solid-phase microextraction (SPME) parameters (e.g., DVB/CAR/PDMS fiber) validated for ethyl carbamate may need adjustment for nitro-substituted derivatives due to polarity differences.

Biological Activity

Ethyl N-methoxy-N-(3-nitropyridin-2-yl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Carbamate Group : Contributes to its reactivity and potential biological interactions.
  • Nitropyridine Moiety : Enhances the compound's ability to interact with biological targets through hydrogen bonding and other non-covalent interactions.

The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. The compound can exert inhibitory effects on enzyme activity by binding to active or allosteric sites, thereby preventing substrate access or altering enzyme conformation. The nitropyridinyl group is crucial in these interactions, facilitating multiple types of bonding with target molecules.

Enzyme Inhibition

Research indicates that this compound may function as an enzyme inhibitor. Its structural similarity to other known inhibitors allows it to potentially modulate various biochemical pathways. For instance, it has been noted that modifications in the nitro group position can significantly affect its inhibitory potency against certain enzymes .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other carbamate derivatives:

Compound NameKey FeaturesBiological Activity
Ethyl N-methoxy-N-(2-nitropyridin-3-yl)carbamateSimilar structure with different nitro positionModerate enzyme inhibition
Ethyl N-methoxy-N-(4-nitropyridin-2-yl)carbamateDifferent nitro positionReduced neuroprotective effects compared to others
Ethyl N-methoxy-N-(3-nitropyridin-4-yl)carbamateAltered substitution patternPotentially enhanced binding affinity

This table illustrates how variations in the nitro group's position can influence both the chemical reactivity and biological activity of these compounds.

Case Studies

  • Neuroprotection in Cell Models : In studies involving PC12 cells, aromatic carbamates demonstrated significant protective effects against apoptosis induced by etoposide. While specific data on this compound is sparse, the results from related compounds suggest a potential for similar protective mechanisms through modulation of apoptotic pathways .
  • Enzyme Interaction Studies : Preliminary studies have indicated that compounds with similar structural features can effectively inhibit enzymes involved in metabolic pathways. The mechanism often involves competitive inhibition, where the compound competes with natural substrates for binding sites on the enzyme.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Ethyl N-methoxy-N-(3-nitropyridin-2-yl)carbamate in research samples?

  • Methodology : Gas chromatography–mass spectrometry (GC–MS) and high-performance liquid chromatography (HPLC) with fluorescence detection are widely used. GC–MS offers high sensitivity (detection limits in the µg/kg range) and specificity when coupled with isotopically labeled internal standards. For HPLC, pre-column derivatization with agents like 9-xanthydrol enhances fluorescence detection, enabling quantification in complex matrices .
  • Validation : Ensure intra-day and inter-day precision (RSD <10%) and use collaborative validation protocols, as adopted by the Association of Official Analytical Chemists .

Q. How is this compound synthesized in laboratory settings?

  • Procedure : Multi-step synthesis involving:

Nitropyridine functionalization : Introduce the methoxy and carbamate groups via nucleophilic substitution.

Coupling reactions : Use activated intermediates (e.g., sulfonyl chlorides) to link the nitropyridine core to the carbamate moiety.

Purification : Column chromatography or recrystallization to isolate the product .

  • Key reagents : Ethyl chloroformate, 3-nitropyridin-2-amine, and methanol as a solvent.

Q. What crystallographic techniques are used for structural elucidation of this compound?

  • Tools : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement). SHELX programs are robust for small-molecule crystallography, even with twinned or high-resolution data .
  • Parameters : Report mean C–C bond lengths (e.g., 0.003 Å precision) and thermal displacement factors. Disorder in residues, if present, should be modeled using constraints .

Advanced Research Questions

Q. How can researchers resolve discrepancies in mutagenicity data across assay systems?

  • Experimental design :

  • Metabolic activation : Include liver microsomes (human or rodent) to assess CYP2E1-mediated bioactivation, as seen in ethyl carbamate studies .
  • Cell-specific assays : Compare results in lymphocytes (sister chromatid exchange) vs. fibroblasts (DNA damage) to identify tissue-specific effects .
    • Data interpretation : Correlate clastogenicity (e.g., micronucleus formation) with structural analogs’ reactivity. Note that nitro groups may enhance DNA adduct formation, requiring tailored genotoxicity tests .

Q. What strategies optimize synthesis yield while minimizing byproducts?

  • Reaction optimization :

  • Temperature : Control exothermic reactions (e.g., <0°C for nitration steps).
  • Catalysts : Use HATU or DCC for efficient carbamate bond formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
    • Byproduct mitigation : Monitor reaction progress via TLC or in-situ FTIR. Implement gradient elution in purification to separate isomers or unreacted precursors.

Q. How should metabolic pathways be studied in human models?

  • In vitro models :

  • Liver microsomes : Incubate with NADPH to assess CYP2E1-mediated oxidation. Quantify metabolites (e.g., hydroxylated derivatives) via LC–MS/MS .
  • DNA adduct analysis : Use 32^{32}P-postlabeling or mass spectrometry to detect covalent modifications .
    • Kinetic studies : Calculate Michaelis-Menten parameters (Km, Vmax) to compare metabolic rates across species .

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